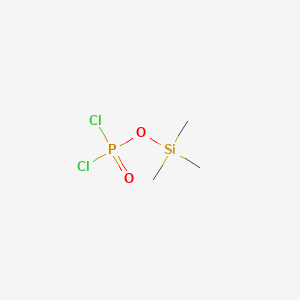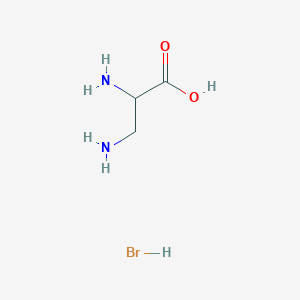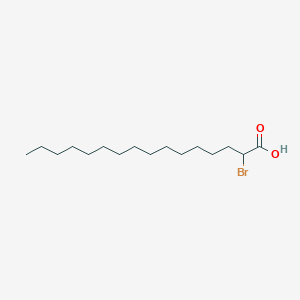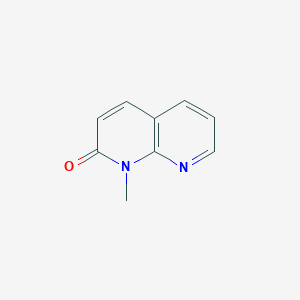
1-Methyl-1,8-naphthyridin-2(1H)-one
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Applications De Recherche Scientifique
Elaboration into Novel Derivatives
1-Methyl-1,8-naphthyridin-2(1H)-one can be converted into 1,8-naphthyridine-2,7-dicarboxaldehyde and further elaborated into novel 2,7-dimethylimine derivatives. These derivatives, due to their crystallinity, provide pure compounds in reasonable to excellent yields and have potential applications in complexation studies with biologically relevant transition metals like copper(I) and copper(II) (Vu, Walker, Wells, & Fox, 2002).
Inhibition of Protein Tyrosine Kinases
Substituted derivatives of 1,6-naphthyridin-2(1H)-ones have shown inhibitory activities against protein tyrosine kinases, particularly c-Src, which is significant for potential cancer treatments (Thompson et al., 2000).
Antiproliferative Activity
Certain 1,6-naphthyridin-2(1H)-one derivatives have demonstrated antiproliferative activity against breast cancer cell lines. This highlights the potential of these compounds in developing cancer therapeutics (Guillon et al., 2017).
Spectroscopic Studies
The solvatochromism of certain naphthyridine derivatives, including 1,6-naphthyridin-2(1H)-one, has been studied. These studies help in understanding the intramolecular interactions and the effects of solvents on these compounds, which is crucial for their applications in various fields (Santo et al., 2003).
Fluorescence Emissions and Two-Photon Absorptions
Novel derivatives of 1,8-naphthyridine with aldehydes exhibit red-fluorescence emissions and two-photon absorption, suggesting their potential in optical applications and materials science (Li et al., 2012).
Anti-Parkinson's Agents
1,8-Naphthyridine derivatives have shown potential as anti-Parkinson’s agents. Molecular docking studies indicate these compounds may act as antagonists to the Adenosine receptor (A2A type), significant for Parkinson's disease treatment (Ojha et al., 2021).
Biomedical Applications
1,6-Naphthyridin-2(1H)-ones are part of a family of compounds with a wide range of biomedical applications, including as ligands for several receptors in the body (Oliveras et al., 2021).
Antibacterial Activity
1,8-Naphthyridine sulfonamides have been evaluated for their antibacterial activity and potential inhibition of efflux resistance mechanisms in Staphylococcus aureus strains, indicating their use in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Safety And Hazards
This involves understanding the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Orientations Futures
This involves predicting or proposing future research directions, such as potential applications of the compound, or new reactions that it could undergo.
Please consult a chemistry professional or database for specific information on “1-Methyl-1,8-naphthyridin-2(1H)-one”.
Propriétés
IUPAC Name |
1-methyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8(12)5-4-7-3-2-6-10-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANLBSBQPSYIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541546 | |
| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,8-naphthyridin-2(1H)-one | |
CAS RN |
15936-11-5 | |
| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



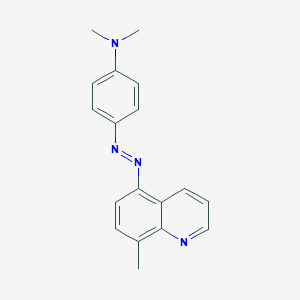
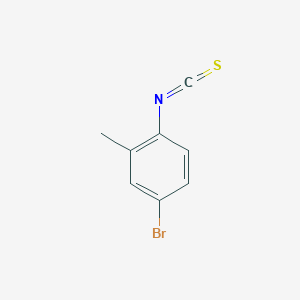
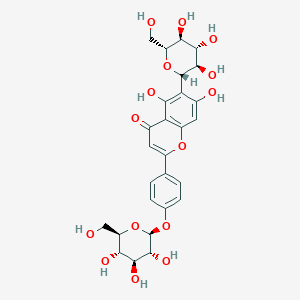
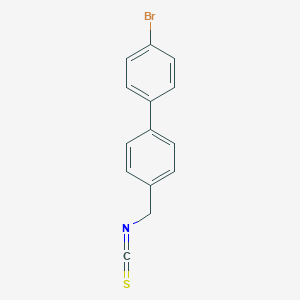

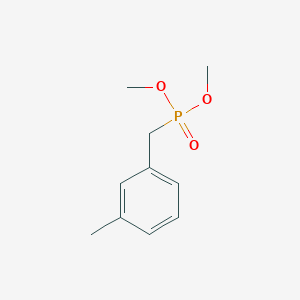
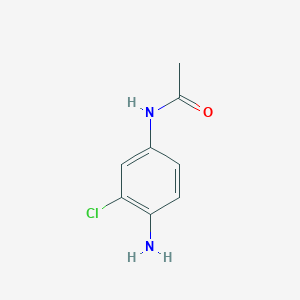
![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)
